molecular formula C22H24N4O5S B3312499 2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946318-01-0

2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312499
CAS No.: 946318-01-0
M. Wt: 456.5 g/mol
InChI Key: PMPIAJZEZMOHLU-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 2,4-dimethoxy-substituted benzene ring linked to a sulfonamide group, which is further connected to a 4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl moiety.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-29-18-7-9-21(20(15-18)30-2)32(27,28)25-17-5-3-16(4-6-17)19-8-10-22(24-23-19)26-11-13-31-14-12-26/h3-10,15,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPIAJZEZMOHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The introduction of the morpholine and pyridazine rings is achieved through specific substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and pyridazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound attracting interest across various scientific fields because of its structure and potential applications. It features a sulfonamide group, a morpholine ring, and a pyridazine ring, making it a versatile molecule for research and industrial uses.

Scientific Research Applications

2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine It is explored for its therapeutic potential in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

2,4-Dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a sulfonamide moiety, a morpholine ring, and a pyridazine ring, contributes to its diverse pharmacological properties. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on target proteins, while the morpholine and pyridazine rings enhance the compound's binding affinity and specificity, modulating the activity of various biological pathways, leading to therapeutic effects.

Biological Activities

  • Anticancer Activity Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that related sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values often in the low micromolar range.
  • Antimicrobial Properties Sulfonamides are well-known for their antibacterial and antifungal activities. The presence of the morpholine and pyridazine groups may enhance these effects by improving the compound's solubility and permeability in biological systems.
  • Kinase Inhibition In vitro assays revealed that certain derivatives of this compound effectively inhibited specific kinases involved in cancer progression. These findings suggest that further development could lead to novel therapeutic agents targeting dysregulated signaling pathways.

Case Studies

  • Case Study 1: Anticancer Efficacy A study involving a related sulfonamide derivative demonstrated potent cytotoxicity against A431 human epidermoid carcinoma cells. The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Case Study 2: Kinase Inhibition In vitro assays revealed that certain derivatives of this compound effectively inhibited specific kinases involved in cancer progression. These findings suggest that further development could lead to novel therapeutic agents targeting dysregulated signaling pathways.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the morpholine and pyridazine rings contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Methoxy-2,5-dimethyl Analogs
  • Compound : 4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • Key Differences : Replaces 2,4-dimethoxy groups with 4-methoxy and 2,5-dimethyl substituents.
  • Implications : Increased steric bulk from methyl groups may reduce solubility but enhance binding specificity to hydrophobic pockets in target proteins .
Fluorinated Analogs
  • Compound : 3-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0601)
  • Physical Data : Molecular weight = 414.46 g/mol; available as screening compound in 10 mM solutions .
Butoxy-Substituted Analog
  • Compound : 4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599)
  • Key Differences : A butoxy chain at the 4-position increases lipophilicity (logP), likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Molecular Formula : C₂₄H₂₈N₄O₄S; molecular weight = 476.57 g/mol .

Core Structural Modifications

Pyridazine vs. Triazine Hybrids
  • Triazine Analogs: Compounds like 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10, ) replace pyridazine with triazine.
  • Implications : Triazine derivatives exhibit distinct hydrogen-bonding patterns and higher melting points (240–243°C vs. ~175–178°C for pyridazine analogs), suggesting greater crystallinity .
Morpholine vs. Piperazine Derivatives
  • Example: 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine ().
Physical Data
Compound Type Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight (g/mol)
Target Compound (Inferred) ~175–256 ~1388–1596 (S=O, C-N) ~480–520 (estimated)
Triazine-Morpholine Hybrids 240–243 1503, 1526, 2859 476.57 (e.g., G620-0599)
Fluorinated Analogs 175–178 N/A 414.46 (G620-0601)

Biological Activity

Overview

2,4-Dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide moiety, a morpholine ring, and a pyridazine ring. These structural features contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on target proteins, while the morpholine and pyridazine rings enhance the compound's binding affinity and specificity. Such interactions can modulate the activity of various biological pathways, leading to therapeutic effects.

Biological Activities

  • Anticancer Activity
    • Research indicates that compounds similar to 2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values often in the low micromolar range .
  • Antimicrobial Properties
    • Sulfonamides are well-known for their antibacterial and antifungal activities. The presence of the morpholine and pyridazine groups may enhance these effects by improving the compound's solubility and permeability in biological systems.
  • Kinase Inhibition
    • The compound's structure suggests potential activity as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting their activity can have therapeutic implications in cancer and other diseases .

Research Findings

A variety of studies have explored the biological activities of similar compounds:

StudyFindings
Anticancer Activity Compound analogs showed significant growth inhibition in various cancer cell lines with IC50 values < 10 µM .
Mechanism of Action Molecular dynamics simulations indicate that these compounds interact with protein targets primarily through hydrophobic contacts and hydrogen bonding.
Antimicrobial Effects Related sulfonamides demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving a related sulfonamide derivative demonstrated potent cytotoxicity against A431 human epidermoid carcinoma cells. The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Kinase Inhibition
In vitro assays revealed that certain derivatives of this compound effectively inhibited specific kinases involved in cancer progression. These findings suggest that further development could lead to novel therapeutic agents targeting dysregulated signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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